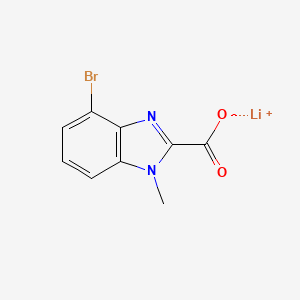

3-(Trifluoromethoxymethyl)piperidine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

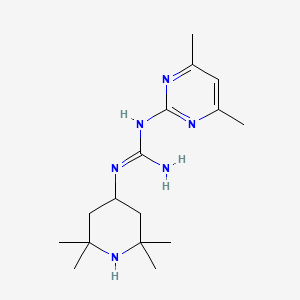

The compound "3-(Trifluoromethoxymethyl)piperidine;hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds and pharmaceuticals. The trifluoromethoxymethyl group attached to the piperidine ring can potentially enhance the lipophilicity and metabolic stability of the molecule, making it a valuable moiety in drug design .

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, 3-substituted 2-(trifluoromethyl)piperidines were synthesized through a ring expansion of (trifluoromethyl)prolinols, which were obtained from L-proline via an aziridinium intermediate. This process is regio- and diastereoselective, indicating the potential for creating enantioenriched compounds . Another study developed a synthetic approach for the preparation of 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, which involved multiple stages starting from hydroxypiperidine derivatives and achieved multigram quantities with reasonable overall yields .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the potential for creating stereocenters and quaternary carbon centers. For example, the synthesis of 2-substituted 2-(trifluoromethyl)pyrrolidines via ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines involves the formation of a quaternary center at the C2 position . Additionally, the anion of 2,6-di(phenylimino)piperidine has been used to support linear chains of three metal atoms in trichromium complexes, demonstrating the versatility of piperidine derivatives in coordination chemistry .

Chemical Reactions Analysis

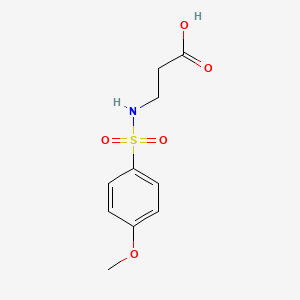

Piperidine derivatives can participate in a variety of chemical reactions. The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been used to activate thioglycosides, leading to the formation of glycosyl triflates and diverse glycosidic linkages . Furthermore, O-substituted derivatives of piperidine have been synthesized by coupling with electrophiles, showcasing the reactivity of the piperidine nucleus in the formation of sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by the substituents on the piperidine ring. For instance, novel ester liquid crystals with piperidine or hexafluoropiperidine as terminal groups have been prepared, displaying broad mesomorphic phase ranges and good thermal stability. The introduction of fluorine substituents and variations in the terminal N-heterocycles can significantly affect the mesomorphic behaviors of these compounds .

科学的研究の応用

Synthesis of Fluorinated N-Heterocycles

García-Vázquez et al. (2021) highlighted the importance of trifluoromethylated piperidines as crucial components in discovery chemistry. Their research introduced a method to synthesize analogs of these compounds with high functionality and diastereocontrol, which can be further derivatized chemoselectively. This approach underscores the compound's utility in creating fluorinated N-heterocycles, which are of interest in pharmaceuticals and agrochemicals due to their biological activities (García-Vázquez et al., 2021).

Development of Synthetic Methodologies

Logvinenko et al. (2021) described a synthetic strategy for producing 4-(trifluoromethoxy)piperidine and its methyl counterpart in multigram amounts. Their work demonstrated a convenient approach for preparing these compounds, starting from basic piperidine precursors. The methodology they developed is adaptable for synthesizing other secondary amines containing the CF3O group, indicating the broader applicability of 3-(Trifluoromethoxymethyl)piperidine hydrochloride in medicinal chemistry (Logvinenko et al., 2021).

Molecular and Crystal Structure Insights

The study by Szafran et al. (2007) on 4-Piperidinecarboxylic acid hydrochloride provided insights into the molecular and crystal structure of a related compound. Although not directly on 3-(Trifluoromethoxymethyl)piperidine hydrochloride, this research offers valuable understanding of the structural aspects of similar piperidine derivatives, contributing to the knowledge base necessary for the development of new chemical entities (Szafran et al., 2007).

Exploration of Functionalized Fluorinated Piperidines

Surmont et al. (2009) explored the synthesis of 3-alkoxy-4,4-difluoropiperidines, highlighting the significance of fluorinated piperidines with additional functional groups. Their work, focusing on the efficient synthesis and selective deprotection of these compounds, demonstrates the role of 3-(Trifluoromethoxymethyl)piperidine hydrochloride in generating functionally diverse building blocks for potential use in various chemical industries (Surmont et al., 2009).

作用機序

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Target of Action

The specific targets of piperidine derivatives can vary widely depending on the specific compound and its functional groups. Many piperidine derivatives are used in the synthesis of drugs due to their ability to interact with various biological targets .

Mode of Action

The mode of action of piperidine derivatives can also vary widely. The unique physicochemical properties of the fluorine atom and the unique characteristics of the piperidine moiety are thought to contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .

Biochemical Pathways

The specific biochemical pathways affected by piperidine derivatives can depend on the specific compound and its targets. Piperidine derivatives can affect a wide range of biochemical pathways due to their diverse targets .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary depending on the specific compound. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can all influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of piperidine derivatives can depend on the specific compound and its mode of action. These compounds can have a wide range of effects, from modulating the activity of specific proteins to affecting cell signaling pathways .

Action Environment

The action, efficacy, and stability of piperidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(trifluoromethoxymethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)12-5-6-2-1-3-11-4-6;/h6,11H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINHTJNMXZVZLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dipropylsulfamoyl)-N-[5-[[4-(dipropylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2500962.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(2-methoxyphenyl)pivalamide](/img/structure/B2500963.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2500964.png)

![2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2500965.png)

![N-[2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2500966.png)

![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2500969.png)

![(1R,4R,5S)-rel-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2500970.png)

![3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2500972.png)